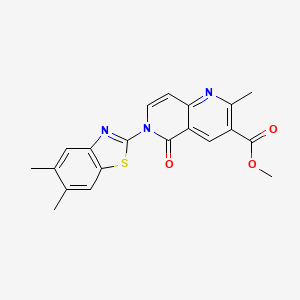

methyl 6-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Description

Methyl 6-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a synthetic heterocyclic compound featuring a fused 1,6-naphthyridine core, a 5,6-dimethylbenzothiazole substituent, and a methyl ester group. The methyl ester at position 3 enhances solubility in polar organic solvents.

Properties

IUPAC Name |

methyl 6-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-10-7-16-17(8-11(10)2)27-20(22-16)23-6-5-15-14(18(23)24)9-13(12(3)21-15)19(25)26-4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAFQMUPJLVGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)N3C=CC4=NC(=C(C=C4C3=O)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core fused with a benzothiazole moiety. Its molecular formula is , with a molecular weight of approximately 342.41 g/mol. The presence of both the naphthyridine and benzothiazole structures contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Its structure allows for effective binding to bacterial enzymes, preventing their function.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. It has shown promising results against various cancer cell lines, including breast and lung cancer cells.

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes critical in metabolic processes. For instance, it has been noted to inhibit topoisomerases and kinases involved in cancer cell survival.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against various human cancer cell lines. The results indicated that at concentrations of 10–20 µM, the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics in an era of rising antibiotic resistance.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared heterocyclic cores or functional groups:

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Core Heterocycles : The target’s naphthyridine core is more rigid and conjugated than the saturated pyridine in or the thiazolo-pyrimidine in . This rigidity may enhance UV absorption or binding affinity in biological systems.

- Substituent Effects : The benzothiazole group in the target compound provides electron-withdrawing properties, contrasting with the electron-donating methoxy group in or the aromatic thiophene in .

- Functional Groups : The methyl ester in the target and improves solubility, whereas the nitrile in and carbothioate in may influence reactivity (e.g., nucleophilic substitution).

Physical and Spectroscopic Properties

Table 2: Comparative Physical and Spectroscopic Data

Key Observations:

- Melting Points : The target’s benzothiazole group likely increases melting point compared to (159–152°C) but may be lower than (243–246°C) due to the latter’s rigid thiazolo-pyrimidine core and nitrile group.

- Spectroscopy : The absence of NH or OH groups in the target (vs. ) would simplify its 1H NMR spectrum. The ester carbonyl (C=O) in the target and would appear near 1700 cm⁻¹ in IR.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and what experimental conditions optimize yield and purity?

- Methodological Answer : The synthesis of polycyclic heterocycles like this compound often involves multi-step reactions, including condensation, cyclization, and esterification. For example, analogous naphthyridine derivatives are synthesized via refluxing intermediates in ethanol with catalysts like potassium hydroxide, followed by recrystallization for purification . Optimizing reaction time (e.g., 6–8 hours for cyclization) and stoichiometric ratios (e.g., 1:1.2 for acyl chloride to thiol intermediates) improves yield. Purity can be monitored via TLC and GC, as demonstrated in similar heterocyclic syntheses .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1684 cm⁻¹ for ester groups) .

- ¹H-NMR : Identify proton environments (e.g., aromatic protons at δ 6.50–7.56 ppm, methyl groups at δ 2.0–3.0 ppm) .

- Mass spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

Q. What preliminary biological screening assays are suitable for evaluating its activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease inhibition) due to structural similarity to benzothiazole-containing kinase inhibitors . Use in vitro cell viability assays (e.g., MTT) with cancer cell lines to assess antiproliferative activity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for initial activity profiling .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with kinase ATP-binding pockets. Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions prone to hydrogen bonding or hydrophobic interactions . Validate predictions with mutagenesis studies on target proteins.

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics if enzyme inhibition is disputed). Analyze stereochemical or conformational effects via X-ray crystallography or dynamic NMR. Consider off-target effects by screening against related protein families .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Methodological Answer : Systematically modify substituents:

- Benzothiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.

- Naphthyridine core : Explore methyl vs. bulkier alkyl groups at position 2 to assess steric effects.

- Ester group : Replace methyl with pro-drug moieties (e.g., benzyl) to modulate bioavailability .

- Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Transition from batch to flow chemistry for controlled reaction conditions. Implement chiral HPLC or enzymatic resolution to isolate enantiomers. Monitor for racemization during esterification using circular dichroism (CD) spectroscopy .

Data-Driven Insights from Literature

| Property | Example Data | Source |

|---|---|---|

| Typical Reaction Yield | 70–82% for analogous heterocycles | |

| Kinase Inhibition IC₅₀ | 0.5–5 µM (similar benzothiazole derivatives) | |

| Chromatographic Purity | >95% via TLC/GC |

Key Methodological Frameworks

- Experimental Design : Align with the "quadripolar model" by integrating theoretical (kinase inhibition hypotheses), technical (spectroscopic validation), and epistemological (SAR rationale) poles .

- Data Interpretation : Link contradictions to conceptual frameworks (e.g., kinetic vs. thermodynamic reaction control in synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.